![molecular formula C21H18BrN3OS B2994426 2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034567-87-6](/img/structure/B2994426.png)
2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H18BrN3OS and its molecular weight is 440.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Properties
Studies have shown that derivatives of pyrimidin-4(3H)-one exhibit virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1). For instance, Novikov et al. (2004) synthesized derivatives with clearly defined antiviral activities, demonstrating potential therapeutic applications in treating HIV-1 infections (Novikov, Ozerov, Sim, & Buckheit, 2004).
Anticancer Activity
Several studies have indicated the anti-proliferative effects of pyrimidin-4(3H)-one derivatives on cancer cell lines. Harsha et al. (2018) reported the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives, which showed cytotoxic activity against HCT-116 and A-549 cell lines. This suggests their potential use in cancer treatment (Harsha, Swaroop, Roopashree, Jagadish, & Rangappa, 2018).
Antimicrobial Effects
Compounds related to pyrimidin-4(3H)-one have been evaluated for their antimicrobial activities. Al-Haiza et al. (2003) explored derivatives with antimicrobial potential, highlighting the possibility of using these compounds as antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003).
Additional Biological Activities
Further research on derivatives of pyrimidin-4(3H)-one has revealed a variety of biological activities. For example, Ashalatha et al. (2007) synthesized derivatives that exhibited anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha, Narayana, Raj, & Kumari, 2007). Additionally, Urgun et al. (2000) synthesized thiazolo[4,5-d]pyrimidine derivatives, showing potential as antimicrobial agents (Urgun, Balkan, & Özalp, 2000).
作用機序
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4-carboxylic acids, have been used as intermediates in the synthesis of gaba b receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders .
Mode of Action
It’s worth noting that similar compounds have shown significant antimicrobial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Biochemical Pathways
It’s known that similar compounds have shown antimicrobial and antifungal activities , suggesting that they may interfere with the biochemical pathways of these microorganisms.
Pharmacokinetics
The compound’s potential antimicrobial activity suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
Similar compounds have shown significant antimicrobial activity , suggesting that they may inhibit the growth of certain microorganisms.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under various conditions , suggesting that they may be stable under a range of environmental conditions.
特性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3OS/c1-2-25-20(26)19-18(17(12-23-19)15-8-4-3-5-9-15)24-21(25)27-13-14-7-6-10-16(22)11-14/h3-12,23H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKSYVCNIAPJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
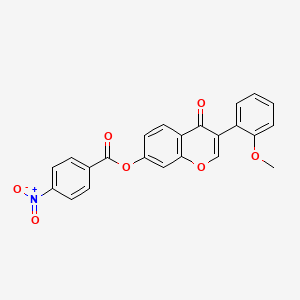
![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

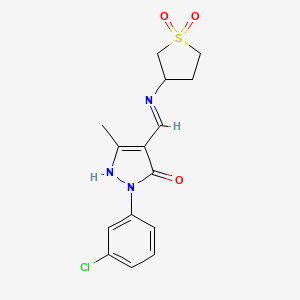
![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
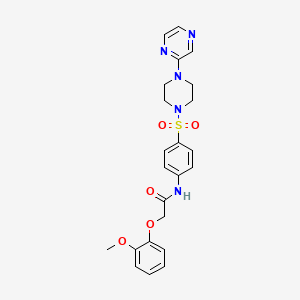
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)
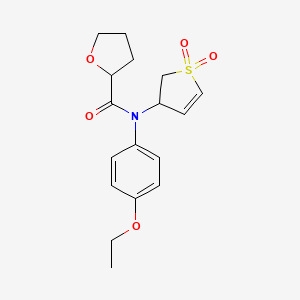

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
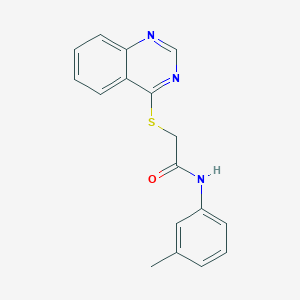
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)
